5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

Kinase inhibitor design Substrate-binding site inhibitor Conformational analysis

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide (CAS 518059-66-0) is a synthetic indole-2-carboxamide derivative featuring a 5-fluoro substituent on the indole ring and a direct N-phenyl anilide linkage with a meta-hydroxyl group. With a molecular formula of C15H11FN2O2 and a molecular weight of 270.26 g/mol, it belongs to the fluorinated indole class of kinase-targeted small molecules.

Molecular Formula C15H11FN2O2
Molecular Weight 270.26 g/mol
CAS No. 518059-66-0
Cat. No. B11848974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide
CAS518059-66-0
Molecular FormulaC15H11FN2O2
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)F
InChIInChI=1S/C15H11FN2O2/c16-10-4-5-13-9(6-10)7-14(18-13)15(20)17-11-2-1-3-12(19)8-11/h1-8,18-19H,(H,17,20)
InChIKeyFZKKPSDESKIZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide CAS 518059-66-0: Core Identity for Research Procurement


5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide (CAS 518059-66-0) is a synthetic indole-2-carboxamide derivative featuring a 5-fluoro substituent on the indole ring and a direct N-phenyl anilide linkage with a meta-hydroxyl group . With a molecular formula of C15H11FN2O2 and a molecular weight of 270.26 g/mol, it belongs to the fluorinated indole class of kinase-targeted small molecules . Unlike its closely related benzylamide analog KX1-004 (CAS 518058-84-9), which incorporates a methylene spacer between the amide nitrogen and the phenyl ring, this compound's direct anilide architecture imposes a conformationally restricted amide bond that fundamentally alters its molecular recognition profile, metabolic vulnerability, and physicochemical property space [1].

Why 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide Cannot Be Interchanged with Generic Indole-2-Carboxamide Analogs


Indole-2-carboxamide-based Src-PTK inhibitors exhibit extreme sensitivity to the amide substituent architecture, with even single-atom variations producing order-of-magnitude potency differences in relevant biological systems [1]. The benzylamide analog KX1-004 (IC50 = 40 μM in isolated Src-PTK assay) and the less potent KX1-005 (IC50 = 150 μM in isolated enzyme, shifting to 25 μM in cell-based assays) demonstrate that the linker between the amide nitrogen and the aryl ring is a critical determinant of both intrinsic potency and cellular activity [2]. The target compound's direct anilide linkage eliminates the benzylic methylene present in KX1-004, which is expected to alter substrate-binding site complementarity, metabolic soft-spot profile, and conformational flexibility—parameters that are not predictable from generic indole-2-carboxamide SAR and preclude simple substitution without quantitative verification [3].

Quantitative Differentiation Evidence for 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide vs. Closest Analogs


Anilide vs. Benzylamide Architecture: Conformational Restriction and Binding Mode Differentiation

The target compound features a direct N-phenyl anilide linkage (indole-2-C(=O)-NH-Ph), whereas the closest well-characterized analog KX1-004 (CAS 518058-84-9) incorporates a methylene spacer forming a benzylamide (indole-2-C(=O)-NH-CH2-Ph) [1]. In the anilide, resonance between the amide nitrogen lone pair and the carbonyl π-system constrains the amide C-N bond into a partial double-bond character, locking the phenyl ring into near-coplanarity with the indole-carboxamide plane. In contrast, the benzylamide's tetrahedral methylene carbon allows free rotation around the N-CH2 and CH2-Ph bonds, introducing two additional torsional degrees of freedom . This conformational restriction has been shown in analogous kinase inhibitor series to reduce the entropic penalty upon binding to the protein substrate-binding pocket and to limit off-target conformer sampling [2].

Kinase inhibitor design Substrate-binding site inhibitor Conformational analysis

Physicochemical Differentiation: Lower Molecular Weight and Improved Ligand Efficiency Potential

The target compound (MW = 270.26 g/mol, heavy atom count = 20) has a molecular weight 14.03 g/mol lower than KX1-004 (MW = 284.29 g/mol, heavy atom count = 21) due to the absence of the benzylic methylene group [1]. This mass reduction corresponds to the deletion of one methylene unit (-CH2-), resulting in a 4.9% decrease in molecular weight. Additionally, the target compound has a lower calculated lipophilicity (XLogP3-AA = 3) and a smaller topological polar surface area (TPSA = 65.1 Ų) compared to KX1-004 . In the context of the Src-PTK inhibitor series, where the 5-OH analog of KX1-004 achieved an IC50 of 38 μM with comparable potency to the 5-F benzylamide (IC50 = 40 μM), the anilide scaffold's lower MW offers a higher ligand efficiency ceiling if comparable or superior potency can be achieved [2].

Ligand efficiency Drug-likeness Physicochemical optimization

Metabolic Stability Differentiation: Absence of Benzylic Oxidation Site

The target compound's direct anilide linkage eliminates the benzylic methylene group that is present in KX1-004 (CAS 518058-84-9) [1]. In drug metabolism, benzylic C-H bonds are well-established metabolic soft spots susceptible to cytochrome P450-mediated hydroxylation, which can lead to rapid clearance, reactive metabolite formation, or Phase II conjugation and excretion [2]. Specifically, the N-benzyl motif in KX1-004 contains a benzylic carbon that is activated toward hydrogen atom abstraction by CYP enzymes, potentially generating a carbinolamide intermediate that can undergo spontaneous hydrolysis to release the indole-2-carboxylic acid and 3-hydroxybenzylamine fragments. The anilide, by contrast, lacks this metabolically labile site, with the amide bond itself being stabilized by resonance and the aromatic C-N bond being resistant to oxidative cleavage [3]. This structural feature has been exploited in medicinal chemistry programs to improve metabolic stability; for example, replacement of benzylamide with anilide in related arylpiperazinylalkanoic acid series resulted in compounds with high metabolic stability in vitro [2].

Metabolic stability Oxidative metabolism Benzylic oxidation

hERG Cardiac Safety Profile: Low Potassium Channel Inhibition Liability

The target compound has been evaluated for inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a critical cardiac safety liability marker [1]. In a fluorescence polarization assay measuring hERG channel inhibition, the compound exhibited an EC50 value exceeding 30,000 nM (>30 μM), indicating negligible interaction with the hERG channel at pharmacologically relevant concentrations [1]. This is consistent with the compound's moderate lipophilicity (XLogP3 = 3) and TPSA of 65.1 Ų—both of which fall within ranges empirically associated with lower hERG promiscuity . While comparative hERG data for KX1-004 or KX1-005 are not publicly available, the favorable margin between this hERG EC50 and the expected biochemical IC50 range for Src-PTK inhibition (38–40 μM for close structural analogs) suggests a window suitable for in vitro pharmacological tool applications without confounding cardiac channel off-target effects [2].

Cardiac safety hERG inhibition Safety pharmacology

In Vivo Pharmacodynamic Benchmarking via Closest Analog: Dose-Dependent Cochlear Protection by KX1-004

The closest structurally characterized analog KX1-004 (CAS 518058-84-9, benzylamide with identical 5-fluoro and 3-hydroxyphenyl pharmacophoric elements) has been evaluated in a chinchilla model of noise-induced hearing loss (NIHL) [1]. In this head-to-head comparative study of three Src-PTK inhibitors, KX1-004 demonstrated superior efficacy over KX1-005 and KX1-174 [1]. When applied locally to the round window membrane at 30 μM, KX1-004-treated ears exhibited up to 40 dB less temporary threshold shift (TTS) and up to 25 dB less permanent threshold shift (PTS) compared to vehicle-treated contralateral ears following exposure to a 4 kHz octave band noise at 106 dB for 4 hours [2]. KX1-004 treatment also significantly reduced outer hair cell (OHC) loss, with protection maintained across doses of 30, 50, and 100 μM, and against both continuous and impulse noise paradigms [1]. KX1-005, which differs in substitution pattern, showed inferior protection despite its modest isolated enzyme potency (IC50 = 150 μM), demonstrating that enzyme IC50 alone does not predict in vivo cochlear protection efficacy [1].

Noise-induced hearing loss Cochlear protection In vivo pharmacodynamics

Sourcing and Purity Grade Differentiation for Reproducible Research

The target compound is commercially available from multiple vendors with clearly defined purity specifications, enabling procurement decisions based on experimental quality requirements . Alfa Chemistry supplies the compound at 97% purity under catalog OFC518059660 within their Fluorinated Indoles category . MolCore offers an NLT 98% purity grade (CAS 518059-66-0, MW 270.26, C15H11FN2O2) with ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, the close analog KX1-004 is available at 99.48% purity from Amerigo Scientific and ≥98% from Cayman Chemical, but at significantly higher per-unit cost reflecting its more extensively characterized pharmacological profile [1]. For researchers initiating Src-PTK inhibitor screening cascades or conducting SAR-by-catalog exploration around the indole-2-carboxamide scaffold, the target compound offers an accessible entry point with guaranteed purity adequate for primary biochemical assays, while the absence of extensive published biological characterization also makes it suitable for novel IP-generating discovery programs [1].

Compound procurement Purity specification Quality control

Optimal Research and Procurement Application Scenarios for 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide


Src-PTK Substrate-Binding Site Pharmacological Tool: Probing Linker Flexibility Contributions

This compound is ideally suited for head-to-head pharmacological profiling alongside KX1-004 to isolate the contribution of the amide linker architecture (anilide vs. benzylamide) to Src-PTK substrate-site binding kinetics, selectivity, and cellular target engagement. The conformational restriction of the anilide linkage, evidenced by the reduction from 3 to 2 rotatable bonds compared to KX1-004 , provides a rationally designed probe for testing whether a pre-organized binding conformation enhances or diminishes potency in isolated enzyme assays (expected IC50 range 30–50 μM based on class-level data) [1]. Parallel testing against a panel of Src-family kinases (Src, Yes, Fyn, Lck) would establish selectivity fingerprints and reveal whether the rigidified anilide scaffold offers improved kinase selectivity over the more flexible benzylamide series—a hypothesis grounded in the reduced conformer sampling available for off-target binding [2].

Metabolic Stability Screening Cascade: Anilide as a Tool for Oxidative Metabolism Studies

Researchers conducting in vitro metabolic stability assessments (e.g., liver microsome or hepatocyte incubation assays) can employ this compound as a comparator against KX1-004 to experimentally validate the predicted metabolic advantage of eliminating the benzylic oxidation site . The absence of the benzylic methylene group—a documented CYP-mediated oxidation soft spot—provides a clean structural perturbation for structure-metabolism relationship (SMR) studies [1]. By comparing intrinsic clearance (CLint) values between the anilide and benzylamide pair under identical assay conditions, medicinal chemists can quantify the metabolic liability contribution of the benzylic position and inform future design strategies for indole-2-carboxamide lead series [2]. Compound identity confirmation via the distinct InChI Key (FZKKPSDESKIZOX-UHFFFAOYSA-N) ensures unambiguous chemical tracking throughout the metabolic stability workflow .

Cardiac-Safe Kinase Inhibitor Tool for Ex Vivo Electrophysiology

With a documented hERG EC50 exceeding 30 μM , this compound is suitable for ex vivo electrophysiological studies—particularly cochlear explant preparations and inner ear tissue pharmacology—where confounding cardiac ion channel effects must be minimized. The >30-fold margin between the hERG EC50 and the expected Src-PTK inhibitory concentration range (30–50 μM) compares favorably to many ATP-competitive kinase inhibitors that frequently exhibit hERG IC50 values below 1 μM . This safety window, combined with the compound's favorable physicochemical profile (XLogP3 = 3, TPSA = 65.1 Ų) [1], supports its use in organotypic culture systems requiring extended compound incubation without nonspecific toxicity from hERG channel blockade or membrane disruption [2].

IP-Generating SAR-by-Catalog Program for Indole-2-Carboxamide Kinase Inhibitors

For drug discovery groups seeking novel intellectual property around non-ATP-competitive kinase inhibitors, this compound represents a commercially available scaffold with limited prior art disclosure relative to the extensively patented KX1-004 benzylamide series . The anilide architecture is structurally distinct from the benzylamide and benzylamine motifs that dominate the published Src-PTK indole-2-carboxamide patent landscape [1]. Procurement at 97–98% purity from ISO-certified vendors [2] enables rapid initiation of parallel chemistry efforts to explore substituent effects at the indole 5-position, the phenyl ring, and the indole N-H position, with the inherent ligand efficiency advantage (MW = 270.26 vs. 284.29 for KX1-004) providing a favorable starting point for lead optimization [2].

Quote Request

Request a Quote for 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.